エリボンメシル酸塩

概要

説明

科学的研究の応用

Eribulin mesylate has a wide range of scientific research applications. In chemistry, it is studied for its unique microtubule-depolymerizing properties . In biology and medicine, it is used extensively in cancer research, particularly for its efficacy in treating metastatic breast cancer . Clinical trials have demonstrated its survival benefits in patients with HER2-negative and triple-negative breast cancer . Additionally, eribulin mesylate is being investigated for its potential use in treating other advanced solid tumors .

作用機序

エリブリンメシル酸塩は、短縮期には影響を与えずに、微小管の成長期を阻害することでその効果を発揮します 。 それは、チューブリンを非生産的な凝集物に隔離し、G2/M細胞周期停止、有糸分裂紡錘体の破壊、そして最終的には長時間の有糸分裂停止後のアポトーシス細胞死をもたらします 。 このメカニズムは、他の微小管標的薬とは異なり、エリブリンメシル酸塩をそのクラスの中でユニークなものにしています .

類似の化合物との比較

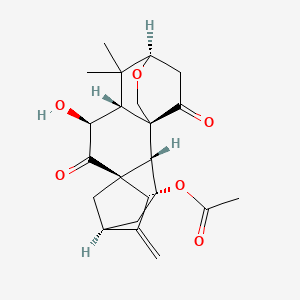

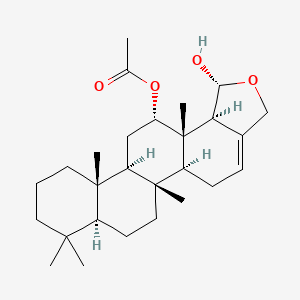

エリブリンメシル酸塩は、タキサンやビンカアルカロイドなどの他の微小管標的薬と比較されます。 これらの化合物とは異なり、エリブリンメシル酸塩は、短縮期には影響を与えずに微小管の成長を阻害するという独自の作用機序を持っています 。 類似の化合物には、エリブリンメシル酸塩の由来となるハリコンドリンBや、ディスコデルモリドやトラベクテジンなどの他の海洋天然物があります .

生化学分析

Biochemical Properties

Eribulin mesylate plays a significant role in biochemical reactions by targeting microtubules. It inhibits the growth phase of microtubules without affecting the shortening phase, leading to the sequestration of tubulin into nonproductive aggregates . This action results in the disruption of mitotic spindles and ultimately induces apoptotic cell death after prolonged mitotic blockage . Eribulin mesylate interacts with tubulin, a key protein in the microtubule structure, and this interaction is critical for its antimitotic effects .

Cellular Effects

Eribulin mesylate has profound effects on various types of cells and cellular processes. It induces G2/M cell-cycle arrest, which disrupts mitotic spindle formation and leads to cell-cycle arrest and apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, eribulin mesylate has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process that is crucial for cancer metastasis . Additionally, it influences angiogenesis and vascular remodeling, further contributing to its anti-cancer properties .

Molecular Mechanism

At the molecular level, eribulin mesylate exerts its effects by binding to a small number of high-affinity sites at the plus ends of existing microtubules . This binding inhibits microtubule polymerization and promotes microtubule pausing, which disrupts the mitotic spindle and leads to cell-cycle arrest in the G2/M phase . The inhibition of microtubule dynamics by eribulin mesylate ultimately results in apoptotic cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eribulin mesylate change over time. The compound has a terminal half-life of approximately 2 days, with a rapid distribution phase followed by a slow elimination phase . Studies have shown that eribulin mesylate remains stable and retains its anti-cancer properties over time. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of eribulin mesylate vary with different dosages in animal models. At lower doses, eribulin mesylate has been shown to exert significant antitumor effects without causing severe toxicity . At higher doses, it can induce toxic effects such as neutropenia and peripheral neuropathy . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing adverse effects.

Metabolic Pathways

Eribulin mesylate is primarily eliminated unchanged in the feces, with minor elimination via the urine . The compound is not significantly metabolized by cytochrome P450 enzymes, indicating that it undergoes minimal metabolic transformation . This unique metabolic profile contributes to its stability and prolonged activity in the body.

Transport and Distribution

Eribulin mesylate is rapidly distributed in the body, with a volume of distribution ranging from 43 to 114 L/m² . The compound exhibits linear kinetics and is primarily eliminated through nonrenal pathways . Its distribution within cells and tissues is facilitated by its interaction with tubulin, which allows it to effectively target and disrupt microtubule dynamics .

Subcellular Localization

Eribulin mesylate primarily localizes to the microtubules within cells, where it exerts its antimitotic effects . The compound binds to specific sites on β-tubulin, which is a key component of microtubules . This subcellular localization is crucial for its ability to disrupt microtubule dynamics and induce cell-cycle arrest and apoptosis.

準備方法

エリブリンメシル酸塩の合成は、ハリコンドリンBから始まり、複数のステップを必要とします。 このプロセスには、イミダゾールHClで緩衝したTBAF溶液を使用してテトラヒドロフラン中のエリブリン-エノンを脱保護し、カラムクロマトグラフィーで精製することが含まれます 。 マイクログラムからマルチグラム量まで合成をスケールアップするための工業的な生産方法が開発されており、C30aからC1の炭素-炭素結合の形成や、分子内野崎・檜山・岸反応による大環状環閉環などの重要なカップリング反応が含まれています .

化学反応の分析

エリブリンメシル酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、酢酸エチル、メタノール、エタノール、n-ヘプタンなどがあります 。 これらの反応から生成される主な生成物は、N-ERBL-04などの中間体であり、さらに精製および処理されて最終化合物を得ます .

科学研究への応用

エリブリンメシル酸塩は、幅広い科学研究への応用を有しています。 化学においては、その独特の微小管脱重合特性について研究されています 。 生物学および医学においては、特に転移性乳がんの治療における有効性から、がん研究で広く使用されています 。 臨床試験では、HER2陰性およびトリプルネガティブ乳がん患者の生存利点が実証されています 。 さらに、エリブリンメシル酸塩は、他の進行固形腫瘍の治療における潜在的な使用について調査されています .

類似化合物との比較

Eribulin mesylate is compared with other microtubule-targeting agents such as taxanes and vinca alkaloids. Unlike these compounds, eribulin mesylate has a unique mechanism of action that involves the inhibition of microtubule growth without affecting the shortening phase . Similar compounds include halichondrin B, from which eribulin mesylate is derived, and other marine natural products like discodermolide and trabectedin .

特性

IUPAC Name |

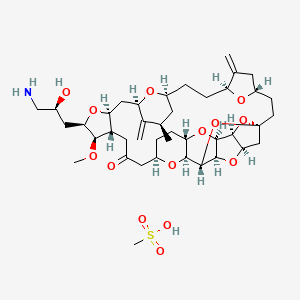

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMYWGZHLCQOOJ-WRNBYXCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441045-17-6 | |

| Record name | Eribulin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=441045-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eribulin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0441045176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,3aS,7R,8aS,9S,10aR,11S,12R,13aR,13bS,15S,18S,21S,24S,26R,28R,29aS)-2-[(2S)-3-amino-2-hydroxypropyl]-3-methoxy-26-methyl-20,27-dimethylidenehexacosahydro-11,15:18,21:24,28-triepoxy-7,9-ethano-12,15-methano-9H,15H-furo[3,2-i]furo[2',3':5,6]pyrano[4,3-b][1,4]dioxacyclopentacosin-5(4H)-one methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERIBULIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV9U0660CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1257477.png)

![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)

![2-[Piperidinoethoxyphenyl]-3-[4-hydroxyphenyl]-2h-benzo(b)pyran](/img/structure/B1257494.png)

![(2-Phenylcyclopropyl)-[2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]methanone](/img/structure/B1257496.png)

![4-[(1-methyl-2-oxo-4-quinolinyl)oxy]-N-[3-(methylthio)phenyl]butanamide](/img/structure/B1257498.png)